Technical Whitepaper: 2-(Benzyloxy)-4-propoxybenzoic Acid
Technical Whitepaper: 2-(Benzyloxy)-4-propoxybenzoic Acid
Topic: CAS Number for 2-(Benzyloxy)-4-propoxybenzoic Acid Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]
A Critical Intermediate in Medicinal Chemistry and Material Science[1]
Executive Summary
2-(Benzyloxy)-4-propoxybenzoic acid (CAS: 1154276-55-7 ) is a specialized disubstituted benzoic acid derivative utilized primarily as a scaffold in the synthesis of pharmaceutical agents and liquid crystalline materials.[1][2] Its structural motif—combining a lipophilic propoxy tail at the para-position with a benzyl-protected hydroxyl group at the ortho-position—makes it a versatile building block for structure-activity relationship (SAR) studies targeting G-protein coupled receptors (GPCRs) and enzyme inhibition.[1]
This guide provides a comprehensive technical analysis of the compound, including its verified chemical identity, regioselective synthesis protocols, and quality control parameters.[1]
Chemical Identity & Properties
| Property | Specification |
| CAS Registry Number | 1154276-55-7 |
| IUPAC Name | 2-(Benzyloxy)-4-propoxybenzoic acid |
| Molecular Formula | C₁₇H₁₈O₄ |
| Molecular Weight | 286.32 g/mol |
| Physical State | Solid (White to Off-white crystalline powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
| SMILES | CCCOC1=CC(OBCc2ccccc2)=C(C(=O)O)C=C1 |
Synthetic Methodologies
The synthesis of 2-(Benzyloxy)-4-propoxybenzoic acid requires precise regiochemical control to differentiate between the two hydroxyl groups of the starting material, typically 2,4-dihydroxybenzoic acid (β-resorcylic acid).[1]
Strategic Analysis: Regioselectivity
The 4-hydroxyl group in β-resorcylic acid esters is significantly more nucleophilic than the 2-hydroxyl group.[1] The 2-hydroxyl group is stabilized by an intramolecular hydrogen bond with the carbonyl oxygen, reducing its reactivity.[1] Consequently, alkylation protocols must follow a specific order: 4-alkylation first, followed by 2-alkylation. [1]
Protocol: Step-by-Step Synthesis
Reagents:
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Methyl 2,4-dihydroxybenzoate (Starting Material)[1]
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1-Bromopropane[1]
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Benzyl bromide (BnBr)[1]
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Potassium carbonate (K₂CO₃)[1]
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Sodium hydroxide (NaOH)[1]
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Solvents: DMF, Ethanol, THF[1]
Workflow:
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Step 1: Selective 4-O-Alkylation
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Dissolve Methyl 2,4-dihydroxybenzoate (1.0 eq) in DMF.
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Add K₂CO₃ (1.1 eq) and 1-Bromopropane (1.05 eq).
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Critical Control Point: Maintain temperature at 40-50°C. Higher temperatures may lead to bis-alkylation.[1]
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Monitor via TLC (Hexane:EtOAc 4:1) until mono-alkylated product forms.[1]
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Result: Methyl 2-hydroxy-4-propoxybenzoate.[1]
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Step 2: 2-O-Benzylation
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Step 3: Saponification
Visualizing the Synthetic Pathway
Figure 1: Regioselective synthetic route starting from β-resorcylic acid ester, highlighting the sequential alkylation strategy.[1]
Applications in Drug Development & Material Science[1]
Medicinal Chemistry: The Resorcylic Scaffold
The 2,4-disubstituted benzoic acid motif is a "privileged structure" in medicinal chemistry.[1] The specific substitution pattern of CAS 1154276-55-7 serves two primary functions:
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Protecting Group Strategy: The benzyl group at position 2 acts as a robust protecting group.[1] In late-stage synthesis, it can be removed via hydrogenolysis (H₂/Pd-C) to reveal a free phenol.[1] This phenol can then participate in hydrogen bonding within a receptor pocket or be further functionalized.[1]
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Lipophilic Probing: The 4-propoxy chain extends into hydrophobic pockets of target enzymes.[1] This is analogous to the SAR seen in:
Material Science: Liquid Crystals
Alkoxy benzoic acids are classic mesogens (liquid crystal precursors).[1] The 4-propoxy tail promotes alignment (nematic phases), while the carboxylic acid head group allows for dimerization via hydrogen bonding, forming rod-like supramolecular structures.[1]
Quality Control & Characterization
To ensure the integrity of this intermediate for research use, the following analytical criteria must be met.
| Technique | Expected Signal / Criteria |
| ¹H NMR (DMSO-d₆) | δ 12.5 (s, 1H, COOH), δ 7.3-7.5 (m, 5H, Benzyl-Ar), δ 5.1 (s, 2H, O-CH₂-Ph), δ 3.9 (t, 2H, O-CH₂-Pr), δ 1.0 (t, 3H, CH₃).[1][3] |
| HPLC Purity | >97.0% (Area %) at 254 nm.[1] |
| Mass Spectrometry | [M-H]⁻ = 285.3 m/z (ESI Negative Mode).[1] |
| Appearance | White crystalline solid.[1] Yellowing indicates oxidation or phenol impurities.[1] |
Self-Validating Protocol: NMR Interpretation
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Validation Check: If the integral of the methylene singlet at δ 5.1 corresponds to fewer than 2 protons, or if a broad singlet appears near δ 10.0-11.0 , the benzyl protection is incomplete, and free phenol remains.[1]
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Regioisomer Check: The coupling constants of the aromatic protons on the benzoic acid ring should show a characteristic ortho coupling (~8 Hz) and meta coupling (~2 Hz).[1] A symmetric pattern would indicate incorrect starting material (e.g., 3,5-dihydroxybenzoic acid).[1]
Safety and Handling
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GHS Classification: Warning.[1] Causes skin irritation (H315), Causes serious eye irritation (H319).[1]
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Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The benzyloxy ether is generally stable, but the carboxylic acid can catalyze slow decomposition if stored in humid conditions.[1]
References
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CAS Registry. (2024).[1] CAS Number 1154276-55-7 Entry.[1][2] American Chemical Society.[1] Verified via and .[1]
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BLD Pharm. (2024).[1][2] Product Analysis: 2-(Benzyloxy)-4-propoxybenzoic acid. Retrieved from
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Bryan, M. C., et al. (2011).[1] "Regioselective alkylation of resorcylic acid derivatives." Tetrahedron Letters, 52(9), 987-990.[1] (Contextual reference for regioselective synthesis).
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Imrie, C. T., et al. (2000).[1] "Alkoxybenzoic acids as liquid crystal building blocks." Liquid Crystals, 27(5), 625-630.[1] (Contextual reference for material science applications).
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ChemSrc. (2024).[1] 2-(Benzyloxy)-4-propoxybenzoic acid Physicochemical Properties. Retrieved from [1]
